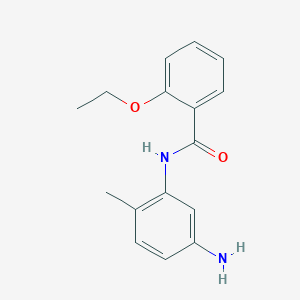

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide

Description

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substitution on the benzoyl ring and a 5-amino-2-methylphenyl group attached via an amide bond. Its molecular formula is estimated as $ \text{C}{16}\text{H}{18}\text{N}2\text{O}2 $, with a molecular weight of ~283.33 g/mol.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-10-12(17)9-8-11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOPVGXMHQWDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

A highly efficient and selective method for preparing aminobenzamide derivatives, including compounds structurally related to N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide, involves palladium-catalyzed carbonylation of anilines followed by amination without the need for protecting the amino group on the aniline ring. This method is described in detail in patent US8871939B2 and related literature.

Reaction Scheme

- Starting materials: An aniline derivative (e.g., 5-amino-2-methylaniline) and an amine or alcohol derivative.

- Catalyst system: Palladium source (Pd(0) or Pd(II)) combined with a bidentate phosphine ligand with a bite angle between 91° and 112°.

- Base: Inorganic bases such as sodium carbonate, sodium bicarbonate, or hydroxides of sodium, calcium, cesium, or potassium.

- Solvent: Organic solvents including tetrahydrofuran, glyme, acetonitrile, xylenes, toluene, methanol, ethylene glycol, and N,N-dimethylethanolamine, or mixtures thereof. Solvent mixtures containing ethylene glycol and N,N-dimethylethanolamine are particularly effective.

- Carbon monoxide pressure: Typically between 20 and 100 psi, with 40 to 90 psi providing optimal selectivity.

- Temperature: Generally room temperature or slightly elevated.

Mechanism and Process Details

- The aniline derivative is carbonylated in the presence of the palladium catalyst and carbon monoxide to form an intermediate ester.

- This intermediate ester is then converted in situ to the target aminobenzamide by reaction with the amine component.

- The process avoids protection/deprotection steps for the amino group, enhancing efficiency.

- The reaction is conducted under an inert atmosphere with oxygen- and water-free solvents to prevent catalyst degradation.

- The product can be isolated by filtration, extraction, and recrystallization, often yielding 85-95% purity and yield.

Advantages

- High yield and purity.

- Avoids protection of amino groups.

- Mild reaction conditions.

- Versatile solvent system allowing optimization.

Data Table: Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Palladium source | Pd(0) or Pd(II) species | E.g., Pd(PPh3)4 or PdCl2 |

| Ligand | Bidentate phosphine (bite angle 91°-112°) | Enhances selectivity and catalyst stability |

| Base | Na2CO3, NaHCO3, NaOH, KOH, Ca(OH)2 | Neutralizes HCl byproduct |

| Solvent | THF, glyme, acetonitrile, toluene, ethylene glycol, N,N-dimethylethanolamine | Mixtures improve selectivity |

| CO pressure | 20-100 psi (optimal 40-90 psi) | Carbonylation step |

| Temperature | Room temperature to mild heating | Maintains catalyst activity |

| Solvent volume to substrate ratio | 6-10 mL/g | Ensures proper solvation |

| Yield | 85-95% | High efficiency |

Classical Amide Bond Formation via Acid Chloride and Aniline Coupling

Overview

Another common approach involves the synthesis of the corresponding 2-ethoxybenzoyl chloride followed by its reaction with 5-amino-2-methylaniline to form the target amide.

Reaction Steps

- Step 1: Preparation of 2-ethoxybenzoyl chloride by treating 2-ethoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux.

- Step 2: Coupling of the acid chloride with 5-amino-2-methylaniline in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base: Triethylamine or another organic base is added to neutralize the HCl formed during amide bond formation.

- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.

- Workup: The reaction mixture is washed with aqueous acid and base solutions, dried, and purified by recrystallization or chromatography.

Notes on Reaction Conditions

- The amino group on the aniline is reactive and may require careful control of stoichiometry and temperature.

- The reaction is generally straightforward and scalable.

- Yields vary but typically range from 60% to 90% depending on purity of reagents and reaction conditions.

Alternative Synthetic Routes and Modifications

Use of Activated Esters or Coupling Reagents

- Carbodiimide-mediated coupling (e.g., using EDC or DCC) of 2-ethoxybenzoic acid with 5-amino-2-methylaniline is also feasible.

- This method avoids the need to prepare acid chlorides but may require additional purification steps to remove urea byproducts.

Solvent and Temperature Optimization

- Polar aprotic solvents such as acetonitrile or dimethylformamide can improve solubility and reaction rates.

- Elevated temperatures (40-60°C) may be used to drive the reaction to completion but risk side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-catalyzed carbonylation | Pd catalyst, bidentate phosphine, CO, base, ethylene glycol/N,N-dimethylethanolamine solvent | High selectivity, no protection needed | 85-95 | Requires CO handling and inert atmosphere |

| Acid chloride coupling | 2-ethoxybenzoyl chloride, 5-amino-2-methylaniline, triethylamine, DCM or THF | Simple, scalable | 60-90 | Requires acid chloride preparation |

| Carbodiimide-mediated coupling | 2-ethoxybenzoic acid, EDC/DCC, 5-amino-2-methylaniline | Avoids acid chloride use | 50-85 | Byproduct removal needed |

Research Findings and Practical Considerations

- The palladium-catalyzed method is preferred for industrial-scale synthesis due to its high yield, mild conditions, and avoidance of protecting groups.

- Solvent choice critically affects reaction efficiency; mixtures of ethylene glycol and N,N-dimethylethanolamine improve selectivity.

- The reaction must be conducted under oxygen- and moisture-free conditions to maintain catalyst activity.

- Acid chloride coupling remains a reliable laboratory-scale method with straightforward workup.

- Purification typically involves recrystallization from ethanol, methanol, or acetonitrile to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of benzamide derivatives are heavily influenced by substituents on both the benzoyl and aniline moieties. Below is a comparative analysis of key analogs:

2.2 Key Research Findings

- HAT Modulation : Ethoxy-substituted benzamides like CTPB () demonstrate that alkoxy groups enhance cell permeability and HAT interaction. The target compound’s 2-ethoxy group may similarly improve membrane penetration compared to methoxy or hydroxyl analogs .

- Anticancer Potential: Benzamide derivatives derived from anacardic acid (e.g., compounds 4 and 5 in ) show cytotoxicity in HeLa cells, suggesting that the target compound’s 5-amino-2-methylphenyl group could confer similar activity .

- Metabolic Stability : The methyl group on the aniline ring (vs. methoxy in or chloro in ) may reduce oxidative metabolism, improving pharmacokinetics .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈N₂O₂

- CAS Number : 954274-51-2

- Molecular Weight : Approximately 270.33 g/mol

The compound features an amine group and an ethoxybenzamide structure, which are crucial for its biological interactions. The presence of the amino group enhances its ability to interact with various biological targets, while the ethoxy group may improve solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced levels of inflammatory cytokines and other mediators in various disease models.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- The compound has shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.

- Anticancer Effects :

- Anti-inflammatory Effects :

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study focused on breast cancer, this compound was tested for its ability to induce apoptosis. The results demonstrated significant cell cycle arrest at the G1 phase and increased markers of apoptosis, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of the compound against common pathogens. The results indicated a notable reduction in bacterial viability at varying concentrations, supporting its use as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimized synthetic routes for N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide?

Methodological Answer: The compound can be synthesized via amide coupling between 2-ethoxybenzoic acid and 5-amino-2-methylaniline. A typical protocol involves:

- Reagents: Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents in dichloromethane or dimethylformamide (DMF) .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -/-NMR (e.g., δ ~8.0 ppm for aromatic protons, δ ~165 ppm for amide carbonyl) .

Q. How can researchers validate the purity and structural integrity of the compound?

Methodological Answer:

- Elemental Analysis: Compare calculated vs. experimental values (e.g., C, H, N within ±0.3% deviation) .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 285.14 for CHNO) .

- Spectroscopy: FT-IR for characteristic amide C=O stretch (~1650 cm) and aromatic C-H bending .

Advanced Research Questions

Q. What computational and experimental approaches are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:

- Orthogonal Assays: Validate melanin synthesis via spectrophotometric quantification (OD) in B16F1 cells and cytotoxicity using MTT assays.

- Dose-Response Studies: Compare EC values across cell lines to identify cell-type specificity .

- Meta-Analysis: Reconcile discrepancies by adjusting experimental conditions (e.g., serum-free media vs. serum-containing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.